molecular formula C8H7N3O B13798288 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine

8-Methyl-3-nitrosoimidazo[1,2-a]pyridine

Cat. No.: B13798288
M. Wt: 161.16 g/mol
InChI Key: PIIXTRVJOQPPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3-nitrosoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it an important scaffold for the development of various chemical and pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . The reaction conditions often include the use of specific solvents, temperatures, and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, multicomponent reactions, and oxidative coupling .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • 7-Methyl-3-nitroimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine

Comparison: 8-Methyl-3-nitrosoimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and potency in various applications .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-methyl-3-nitrosoimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7N3O/c1-6-3-2-4-11-7(10-12)5-9-8(6)11/h2-5H,1H3

InChI Key

PIIXTRVJOQPPPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C2N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.